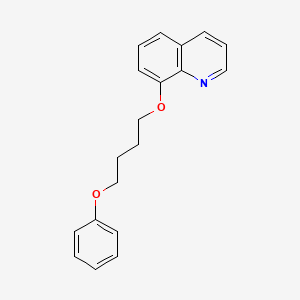

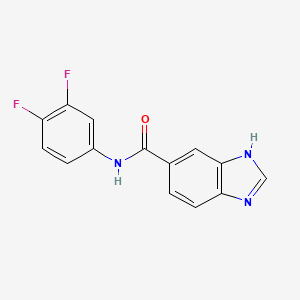

![molecular formula C15H20N2O4 B4961445 4-({4-[(tert-butylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B4961445.png)

4-({4-[(tert-butylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-({4-[(tert-butylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid, also known as Boc-4-amino-4-oxobutyric acid, is an important chemical compound used in scientific research. It is a derivative of the amino acid glycine and has a wide range of applications in biochemistry and molecular biology.

Mechanism of Action

4-({4-[(tert-butylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid4-oxobutyric acid does not have a specific mechanism of action. Instead, its effects are dependent on the specific peptide or protein analogue that it is incorporated into. For example, if 4-({4-[(tert-butylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid4-oxobutyric acid is incorporated into a peptide that mimics the structure of a protein-protein interaction interface, it may disrupt the interaction and prevent the formation of the protein complex.

Biochemical and Physiological Effects

4-({4-[(tert-butylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid4-oxobutyric acid does not have any specific biochemical or physiological effects. However, its incorporation into peptides and proteins can have a wide range of effects depending on the specific analogue that is created.

Advantages and Limitations for Lab Experiments

One advantage of using 4-({4-[(tert-butylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid4-oxobutyric acid in lab experiments is that it can be easily incorporated into peptides and proteins using standard solid-phase peptide synthesis techniques. Additionally, its unique chemical functionality can be used to create peptides and proteins with a wide range of properties.

One limitation of using 4-({4-[(tert-butylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid4-oxobutyric acid is that it can be expensive to synthesize. Additionally, its incorporation into peptides and proteins can sometimes result in decreased solubility or stability.

Future Directions

1. Development of new methods for the synthesis of 4-({4-[(tert-butylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid4-oxobutyric acid and its derivatives.

2. Exploration of the potential of 4-({4-[(tert-butylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid4-oxobutyric acid for the creation of novel peptide and protein analogues with unique properties.

3. Investigation of the effects of 4-({4-[(tert-butylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid4-oxobutyric acid on protein-protein interactions and enzyme kinetics.

4. Study of the cellular uptake and distribution of 4-({4-[(tert-butylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid4-oxobutyric acid-containing peptides and proteins.

5. Development of new applications for 4-({4-[(tert-butylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid4-oxobutyric acid in drug discovery and biotechnology.

Synthesis Methods

4-({4-[(tert-butylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid4-oxobutyric acid can be synthesized using a variety of methods. One common method involves the reaction of glycine with tert-butyl chloroformate to form the Boc-protected glycine derivative. This intermediate can then be reacted with an appropriate amine to form the final product.

Scientific Research Applications

4-({4-[(tert-butylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid4-oxobutyric acid is commonly used as a building block for the synthesis of peptide and protein analogues. It can be incorporated into peptides and proteins to introduce a unique chemical functionality that can be used for a variety of purposes, including the study of protein-protein interactions, enzyme kinetics, and protein folding.

properties

IUPAC Name |

4-[4-(tert-butylcarbamoyl)anilino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-15(2,3)17-14(21)10-4-6-11(7-5-10)16-12(18)8-9-13(19)20/h4-7H,8-9H2,1-3H3,(H,16,18)(H,17,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWTQSSSQLHXHAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(Tert-butylcarbamoyl)anilino]-4-oxobutanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B4961368.png)

![benzyl 2-{[(2,3-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B4961377.png)

![8-methoxy-N,4-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine](/img/structure/B4961390.png)

![7-(4-ethyl-1-piperazinyl)-5-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4961393.png)

![2-(2-furylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B4961399.png)

![1-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B4961425.png)

![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-acetylphenyl)acetamide](/img/structure/B4961429.png)

![4-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-nitrophenyl}morpholine](/img/structure/B4961431.png)

![2-chloro-N-(2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B4961447.png)